3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone class, characterized by a fused tricyclic framework. Key structural features include:
- 7-(4-Methoxyphenyl) group: Enhances solubility via the methoxy moiety and modulates electronic properties.
- 2-Methyl group: Steric effects that may influence conformational stability.
Properties
IUPAC Name |
5-(3-chlorophenyl)-11-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2/c1-14-21(15-4-3-5-16(24)12-15)22-25-13-19-20(28(22)26-14)10-11-27(23(19)29)17-6-8-18(30-2)9-7-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQROJMZKRSZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one , also known by its chemical identifier MFCD11082439, is a member of the pyrazolo[1,5-a]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is , and its structure features a complex arrangement that contributes to its biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its pharmacological potential.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant biological activities. The specific compound has shown promise in various studies:
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs can lead to apoptosis in cancer cells, making these compounds potential candidates for cancer therapeutics .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial efficacy of pyrazolo derivatives against various pathogens. For instance, related compounds have demonstrated activity against bacterial strains and fungi, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : Pyrazolo compounds have been linked to anti-inflammatory effects through inhibition of specific pathways involved in inflammation. This makes them relevant in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationships:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl group | Enhances potency against cancer cells |
| Methoxyphenyl group | Improves solubility and bioavailability |
| Pyrazolo core | Central to inhibitory activity against CDKs |
Case Studies
- Inhibition of Cyclin-Dependent Kinases : A study demonstrated that a closely related pyrazolo[1,5-a]pyrimidine effectively inhibited CDK2 and CDK9, leading to reduced proliferation in various cancer cell lines. This suggests that our compound may exhibit similar inhibitory profiles .
- Antimicrobial Testing : Another investigation evaluated the antimicrobial properties of pyrazolo derivatives against E. coli and Staphylococcus aureus. Results indicated significant inhibition zones, hinting at the potential effectiveness of our compound against bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Key Observations:
Pyrido Ring vs. Simpler Frameworks: The target compound’s pyrido extension distinguishes it from analogs like MK82 (pyrazolo[1,5-a]pyrimidinone without pyrido ring). This extension may enhance π-π stacking interactions in biological systems but could reduce solubility . and highlight that pyrazolo-pyrido-pyrimidinones generally lack antimicrobial activity, suggesting substituent-specific optimization is critical .
Substituent Position and Electronic Effects: The 3-(3-chlorophenyl) group in the target contrasts with 3-(4-chlorophenyl) in and . Meta vs. para substitution may alter steric and electronic interactions with targets .
logP and Solubility :
- The target’s estimated logP (~2.5) is higher than ’s compound (logP = 1.36), reflecting the methoxyphenyl’s balance between lipophilicity and polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
